Antiallergic Potency: N-Phenyl vs. N-Methyl Substituent Effect in the Modified Schultz-Dale Test
In a direct head-to-head comparison within the furo[3,2-b]indole class, N-phenyl-substituted derivatives showed markedly superior inhibition of leukotriene-mediated lung contraction in the modified Schultz-Dale Test (SDT) compared to N-methyl analogs. N-phenyl compounds achieved an IC50 ≤ 5.0 μM, whereas N-methyl counterparts required concentrations ≥ 22.0 μM to achieve equivalent inhibition [1]. Furthermore, most N-phenyl furo[3,2-b]indoles outperformed the reference mediator-release inhibitor proxicromil (FPL-57,787; IC50 = 6.3 μM) [1]. This SAR demonstrates that the unsubstituted 4H-furo[3,2-b]indole core, when appropriately N-derivatized with phenyl groups, provides access to low-micromolar antiallergic agents that surpass a clinically studied benchmark.
| Evidence Dimension | IC50 for inhibition of leukotriene-mediated lung contraction (Schultz-Dale Test) |
|---|---|
| Target Compound Data | N-phenyl furo[3,2-b]indole derivatives: IC50 ≤ 5.0 μM |
| Comparator Or Baseline | N-methyl furo[3,2-b]indole derivatives: IC50 ≥ 22.0 μM; Proxicromil (FPL-57,787): IC50 = 6.3 μM |
| Quantified Difference | ≥ 4.4-fold greater potency of N-phenyl vs. N-methyl derivatives; N-phenyl analogs more potent than proxicromil in most cases |
| Conditions | In vitro modified Schultz-Dale Test using isolated guinea pig lung strips repeatedly challenged with antigen in the presence of antihistamine (H1) |
Why This Matters
This data enables SAR-driven selection of 4H-furo[3,2-b]indole as the starting scaffold for antiallergic programs, with the N-phenyl modification delivering a validated >4-fold potency gain over N-alkyl variants and superiority to a reference clinical candidate.
- [1] Unangst, P. C.; Connor, D. T.; Stabler, S. R.; Weikert, R. J.; Carethers, M. E.; Kennedy, J. A.; Thueson, D. O.; Chestnut, J. C.; Adolphson, R. L.; Conroy, M. C. Acidic furo[3,2-b]indoles. A new series of potent antiallergy agents. J. Med. Chem. 1984, 27 (12), 1629–1633. View Source
